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Compound Name: M1069

Cat. No.: B10861853

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of M1069, a dual A2A/A2B adenosine receptor antagonist, in long-term in vivo

studies. The information is intended to guide researchers in designing and executing

experiments to evaluate the therapeutic potential of M1069 in various preclinical models.

Introduction
M1069 is an orally bioavailable, selective dual antagonist of the A2A and A2B adenosine

receptors (A2AR and A2BR).[1][2] In the tumor microenvironment (TME), elevated levels of

extracellular adenosine play a significant role in promoting immune evasion and tumor

progression.[1][3] Adenosine, through its interaction with A2AR and A2BR on various immune

cells, suppresses the anti-tumor immune response.[1][3] M1069 counteracts these

immunosuppressive mechanisms by blocking adenosine signaling, thereby enhancing anti-

tumor immunity.[2][4] In vivo studies have demonstrated that M1069 can inhibit tumor growth,

both as a monotherapy and in combination with other anti-cancer agents, particularly in tumors

with high adenosine levels.[4][5][6]
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Mechanism of Action
M1069 competitively binds to A2AR and A2BR, preventing adenosine from activating these

receptors.[1] This blockade has several downstream effects that contribute to its anti-tumor

activity:

Reversal of T-cell Suppression: By blocking A2AR on T cells, M1069 restores their ability to

produce interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[4][5]

Modulation of Myeloid Cells: M1069 inhibits the A2BR-mediated production of vascular

endothelial growth factor (VEGF) by myeloid cells, a key factor in angiogenesis.[4][5]

Enhanced Dendritic Cell Function: It protects dendritic cells (DCs) from the protumorigenic

effects of adenosine, leading to increased secretion of pro-inflammatory cytokines like IL-12

and reduced secretion of immunosuppressive cytokines such as CXCL1 and CXCL5.[4][5][6]
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Data Presentation: M1069 Monotherapy in Syngeneic
Mouse Models
The following table summarizes the dosing schedules for M1069 monotherapy in preclinical

tumor models. The efficacy of M1069 is notably dependent on the adenosine levels within the
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tumor microenvironment, with greater anti-tumor activity observed in adenosine-high/CD73-

high models.[3][5][6]

Animal
Model

Tumor Type
M1069 Dose
(mg/kg)

Dosing
Frequency

Route of
Administrat
ion

Key
Findings

BALB/c Mice

4T1

(adenosinehi/

CD73hi)

30, 100, 300
Twice Daily

(BID)

Oral Gavage

(p.o.)

Dose-

dependent

tumor growth

inhibition.[3]

[6]

C57BL/6

Mice

MC38

(adenosinelo

w/CD73low)

30, 100, 300
Twice Daily

(BID)

Oral Gavage

(p.o.)

No significant

tumor growth

inhibition.[3]

[5][6]

Data Presentation: M1069 in Combination Therapy
M1069 has been shown to enhance the efficacy of other anti-cancer agents.
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Animal
Model

Tumor
Type

Combinat
ion Agent

M1069
Dose
(mg/kg)

Dosing
Frequenc
y

Route of
Administr
ation

Key
Findings

BALB/c

Mice

4T1

(adenosine

hi/CD73hi)

Bintrafusp

Alfa (BA)
300

Twice Daily

(BID)

Oral

Gavage

(p.o.)

Enhanced

anti-tumor

activity

compared

to either

agent

alone.[5]

C57BL/6

Mice

EMT6

(CD73med

)

Bintrafusp

Alfa (BA)
300

Twice Daily

(BID)

Oral

Gavage

(p.o.)

Enhanced

anti-tumor

activity.[5]

BALB/c

Mice

4T1

(adenosine

hi/CD73hi)

Cisplatin 300
Twice Daily

(BID)

Oral

Gavage

(p.o.)

Significantl

y

enhanced

anti-tumor

activity.[5]

[6]

C57BL/6

Mice

MC38

(adenosine

low/CD73lo

w)

Cisplatin 300
Twice Daily

(BID)

Oral

Gavage

(p.o.)

No

significant

enhancem

ent of anti-

tumor

activity.[5]

Experimental Protocols
Protocol 1: Evaluation of M1069 Monotherapy in a
Syngeneic Mouse Tumor Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of M1069 in a

long-term in vivo study.

1. Animal Model and Tumor Cell Line Selection:
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Select an appropriate syngeneic mouse model (e.g., BALB/c for 4T1 tumors, C57BL/6 for

MC38 or EMT6 tumors).[5]

Choose a tumor cell line with well-characterized adenosine and CD73 expression levels to

align with the study's objectives.[3][5]

2. Tumor Cell Implantation:

Culture tumor cells to ~80% confluency.

Harvest and resuspend cells in a suitable medium (e.g., sterile PBS) at the desired

concentration.

Inject the tumor cell suspension subcutaneously or into the mammary fat pad of the mice.

For example, 5 x 104 4T1 cells or 1 x 106 MC38 cells.[5]

3. Animal Randomization and Grouping:

Monitor tumor growth regularly using calipers.

Once tumors reach a predetermined average volume (e.g., 60-70 mm³), randomize the

animals into treatment and control groups (n=8-10 mice per group).[3][5][6]

4. M1069 Formulation and Administration:

Prepare the M1069 formulation for oral administration. A vehicle control (e.g., 0.2 mL) should

be used for the control group.[5]

Administer M1069 via oral gavage at the desired dose (e.g., 30, 100, or 300 mg/kg) twice

daily (BID).[3][6]

5. Monitoring and Endpoints:

Measure tumor volume and body weight 2-3 times per week.

Monitor animal health and welfare daily.
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The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include

survival, analysis of the tumor immune infiltrate, and biomarker analysis from plasma or

tumor tissue.

Continue the study for a predetermined duration or until tumors reach a humane endpoint.
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Protocol 2: Evaluation of M1069 in Combination with
Chemotherapy
This protocol outlines the assessment of M1069's ability to enhance the efficacy of a standard

chemotherapeutic agent like cisplatin.

1. Animal Model and Tumor Cell Implantation:

Follow steps 1 and 2 from Protocol 1.

2. Animal Randomization and Grouping:

Once tumors reach the desired volume (e.g., 50-60 mm³), randomize animals into four

groups:

Vehicle Control
M1069 alone
Cisplatin alone
M1069 + Cisplatin

3. Drug Formulation and Administration:

Administer M1069 (e.g., 300 mg/kg) via oral gavage twice daily.[5][6]

Administer cisplatin (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection on specific days of the

study (e.g., days 0 and 7).[5][6]

Administer the vehicle for each drug to the respective control groups.

4. Monitoring and Endpoints:

Follow step 5 from Protocol 1. The primary endpoint will be the comparison of tumor growth

inhibition between the combination group and the monotherapy groups.

Considerations for Long-Term Studies
Toxicity and Tolerability: Closely monitor animals for any signs of toxicity, such as weight

loss, changes in behavior, or signs of distress.
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Pharmacokinetics/Pharmacodynamics (PK/PD): For more in-depth studies, plasma and

tumor tissue can be collected at various time points to assess drug concentrations and target

engagement.

Immune Monitoring: At the study's conclusion, tumors and spleens can be harvested for flow

cytometric analysis of immune cell populations to understand the immunological changes

induced by M1069.

These application notes and protocols provide a foundation for designing and conducting long-

term in vivo studies with M1069. Researchers should adapt these guidelines to their specific

experimental questions and institutional animal care and use committee (IACUC) regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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